molecular formula C8H9N3O2S B13987432 Benzeneethanesulfonyl azide CAS No. 54664-50-5

Benzeneethanesulfonyl azide

Cat. No.: B13987432
CAS No.: 54664-50-5
M. Wt: 211.24 g/mol
InChI Key: HVLJLAJJIVEYQD-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide (C₆H₅N₃O₂S) is an organoazide compound characterized by a sulfonyl azide (–SO₂N₃) group attached to a benzene ring. Its molecular weight is 183.19 g/mol, with a monoisotopic mass of 183.010247 . Structurally, it features a planar benzene ring linked to a sulfonyl azide group, as confirmed by SMILES notation (C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N−]) and InChI descriptors . This compound is widely utilized in organic synthesis for nitrene generation, sulfonamide formation, and as a precursor in click chemistry .

Properties

CAS No.

54664-50-5

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

N-diazo-2-phenylethanesulfonamide

InChI

InChI=1S/C8H9N3O2S/c9-10-11-14(12,13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

HVLJLAJJIVEYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of benzeneethanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and forming new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group participates in [3+2] cycloaddition with alkenes or alkynes, forming triazoles .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Electrochemical Synthesis : Benzenesulfonyl azide was converted to sulfonamide with 85% yield under mild electrochemical conditions, demonstrating its utility in sustainable synthesis .
  • Bioconjugation : 4-Acetamidobenzenesulfonyl azide showed enhanced stability in aqueous click chemistry compared to aliphatic azides, enabling efficient protein labeling .

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